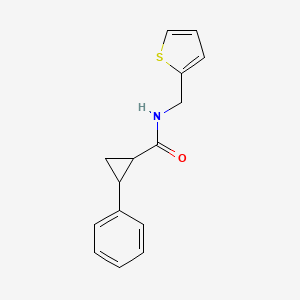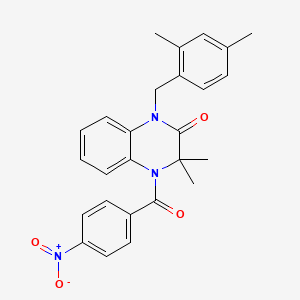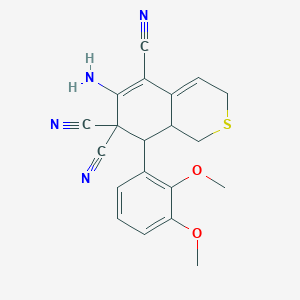
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide, also known as CTDP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CTDP is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroprotection, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to activate the Nrf2/ARE pathway and inhibit the NF-κB pathway. In cancer treatment, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the JNK pathway. In antimicrobial activity, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to disrupt the cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, anti-proliferative activity, and antimicrobial activity. 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has also been shown to have a low toxicity profile, with no adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its low toxicity profile, easy synthesis, and broad range of potential applications. However, its low solubility in water and limited availability may pose limitations for some experiments.
Zukünftige Richtungen
For 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide may also be used as a lead compound for the development of new drugs with improved potency and selectivity.
Synthesemethoden
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 2-thienylmethylamine with cyclopropanecarboxylic acid chloride in the presence of a base, or the reaction of 2-thienylmethylamine with cyclopropanecarboxylic acid anhydride in the presence of a base. The yield of 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide varies depending on the method used, with the highest yield reported to be 80%.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various fields, including neuroprotection, cancer treatment, and antimicrobial activity. In neuroprotection, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to protect neuronal cells from oxidative stress and reduce inflammation. In cancer treatment, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial activity, 2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to have activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(16-10-12-7-4-8-18-12)14-9-13(14)11-5-2-1-3-6-11/h1-8,13-14H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZCOTCJFPRKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7294947 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)

![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6140516.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6140528.png)
![methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)
![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B6140565.png)
![3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6140573.png)
![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)
